molecular formula C9H12O2 B14321635 2-(2-Methylprop-2-en-1-yl)cyclopentane-1,3-dione CAS No. 112147-99-6

2-(2-Methylprop-2-en-1-yl)cyclopentane-1,3-dione

Cat. No.: B14321635
CAS No.: 112147-99-6
M. Wt: 152.19 g/mol
InChI Key: HBBIWEACYIQGCF-UHFFFAOYSA-N
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Description

2-(2-Methylprop-2-en-1-yl)cyclopentane-1,3-dione is an organic compound with the molecular formula C10H14O2. This compound is characterized by a cyclopentane ring substituted with a 2-methylprop-2-en-1-yl group and two keto groups at positions 1 and 3. It is a colorless solid that is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylprop-2-en-1-yl)cyclopentane-1,3-dione can be achieved through several synthetic routes. One common method involves the alkylation of 2-methylcyclopentane-1,3-dione with 2-(1-naphthyl)ethyl bromide, which gives the O-alkylation product . The reaction conditions typically involve the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylprop-2-en-1-yl)cyclopentane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming diols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the 2-methylprop-2-en-1-yl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under mild conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce diols. Substitution reactions can result in a variety of substituted cyclopentane derivatives.

Scientific Research Applications

2-(2-Methylprop-2-en-1-yl)cyclopentane-1,3-dione has several applications in scientific research:

    Chemistry: It is used as a synthon in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 2-(2-Methylprop-2-en-1-yl)cyclopentane-1,3-dione involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the specific biological pathway involved. The keto groups in the molecule can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methylprop-2-en-1-yl)cyclopentane-1,3-dione is unique due to its specific substitution pattern and the presence of two keto groups. This structural feature allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis. Its ability to form stable complexes with enzymes and other biological molecules also sets it apart from similar compounds.

Properties

CAS No.

112147-99-6

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

2-(2-methylprop-2-enyl)cyclopentane-1,3-dione

InChI

InChI=1S/C9H12O2/c1-6(2)5-7-8(10)3-4-9(7)11/h7H,1,3-5H2,2H3

InChI Key

HBBIWEACYIQGCF-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CC1C(=O)CCC1=O

Origin of Product

United States

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